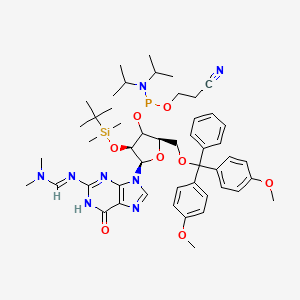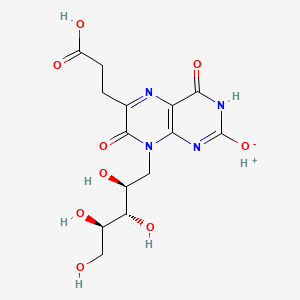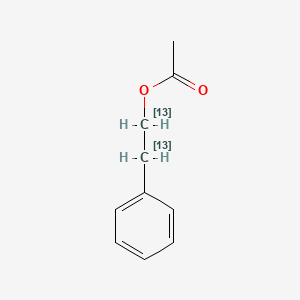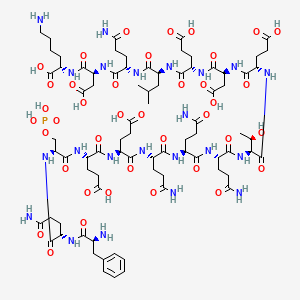
Met-Gly-Pro-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Met-Gly-Pro-AMC is a fluorescent peptide substrate of methionine aminopeptidase 2 (MetAP2). It is composed of three amino acids: methionine, glycine, and proline, linked to a 7-amino-4-methylcoumarin (AMC) moiety. This compound is primarily used in biochemical assays to study the activity of MetAP2, an enzyme involved in protein processing and regulation .
准备方法
Synthetic Routes and Reaction Conditions
Met-Gly-Pro-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by the coupling of the AMC moiety. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .
化学反应分析
Types of Reactions
Met-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by MetAP2. The enzyme cleaves the peptide bond between proline and AMC, releasing the fluorescent AMC moiety. This reaction is used to measure the enzymatic activity of MetAP2 .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in an aqueous buffer solution at physiological pH (around 7.4). Common reagents include Tris-HCl buffer and magnesium ions, which are essential for the activity of MetAP2 .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC moiety, which exhibits fluorescence. This fluorescence can be measured using a fluorometer, providing a quantitative assessment of MetAP2 activity .
科学研究应用
Met-Gly-Pro-AMC is widely used in scientific research to study the activity and inhibition of MetAP2. Its applications include:
Biochemistry: Used in enzyme assays to measure MetAP2 activity and screen for potential inhibitors
Cancer Research: MetAP2 inhibitors have shown promise in inhibiting tumor growth and angiogenesis.
Drug Development: Utilized in high-throughput screening assays to discover new MetAP2 inhibitors with potential therapeutic applications.
Molecular Biology: Helps in understanding the role of MetAP2 in protein processing and cellular regulation
作用机制
Met-Gly-Pro-AMC exerts its effects by serving as a substrate for MetAP2. The enzyme recognizes the methionine residue at the N-terminus of the peptide and cleaves the peptide bond, releasing the AMC moiety. This cleavage event is associated with a fluorescence signal, which can be measured to determine the activity of MetAP2. The molecular target of this compound is the active site of MetAP2, where the hydrolysis reaction occurs .
相似化合物的比较
Met-Gly-Pro-AMC is unique due to its specific recognition by MetAP2 and its fluorescent properties. Similar compounds include:
Met-AMC: A simpler substrate that only contains methionine linked to AMC.
Gly-Pro-AMC: Another substrate that includes glycine and proline linked to AMC.
This compound stands out due to its specificity for MetAP2 and its utility in high-throughput screening assays for potential inhibitors .
属性
分子式 |
C22H28N4O5S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O5S/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30)/t16-,17-/m0/s1 |
InChI 键 |
SBIKNEVHKGLANK-IRXDYDNUSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


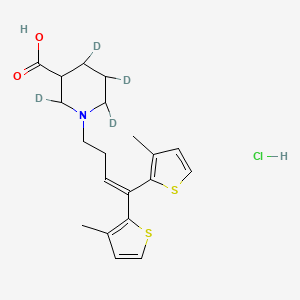
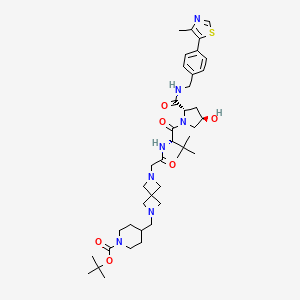
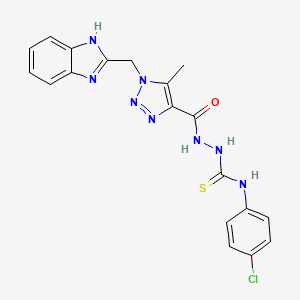
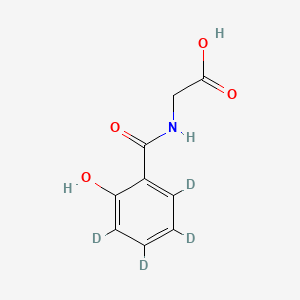
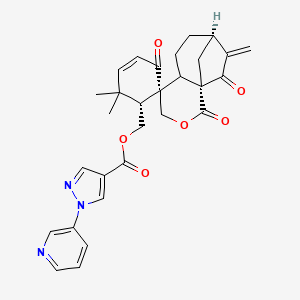
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
